

A Comparative Guide to the Efficacy of Indazolone-Based Kinase Inhibitors

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Compound of Interest

Compound Name: 6,7-dihydro-1H-indazol-4(5H)-one

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This guide provides an in-depth technical comparison of various indazolone-based kinase inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. By objectively analyzing performance data and elucidating the underlying science, this document serves as a crucial resource for advancing kinase inhibitor research and development.

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The indazole core is a "privileged" scaffold in medicinal chemistry, forming the structural basis of numerous potent and selective kinase inhibitors.^[1] Its unique bicyclic aromatic structure, featuring a fused benzene and pyrazole ring, provides a versatile framework for designing molecules that can effectively target the ATP-binding pocket of a wide array of kinases. Several indazolone-based drugs, such as Axitinib and Pazopanib, have been successfully commercialized for cancer therapy, underscoring the clinical significance of this chemical class.^[1] This guide will delve into a comparative analysis of indazolone-based inhibitors targeting key oncogenic kinases: VEGFR, FGFR, Aurora Kinases, and PLK4.

I. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs, particularly VEGFR-2, are pivotal regulators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.^{[1][2]} Inhibition of VEGFR-2 is

a clinically validated strategy for cancer treatment.[3]

Comparative Efficacy of Indazolone-Based VEGFR-2 Inhibitors

A number of indazolone-based compounds have demonstrated potent inhibitory activity against VEGFR-2. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected inhibitors. It is important to note that direct comparison of IC₅₀ values across different studies should be approached with caution due to variations in experimental conditions.[4]

Compound/Drug	Target	IC ₅₀ (nM)	Source
Axitinib	VEGFR-2	0.2	[4]
Pazopanib	VEGFR-2	30	[4]
Derivative W4	VEGFR-2	< 5	[4]
Derivative W12	VEGFR-2	< 5	[4]
Derivative W17	VEGFR-2	< 5	[4]
Derivative W19	VEGFR-2	< 5	[4]
Derivative W20	VEGFR-2	< 5	[4]
Derivative W2	VEGFR-2	< 10	[4]
Derivative W23	VEGFR-2	< 10	[4]
Compound 8	VEGFR-2	55.4	[2]
Compound 30	VEGFR-2	1.24	[3]

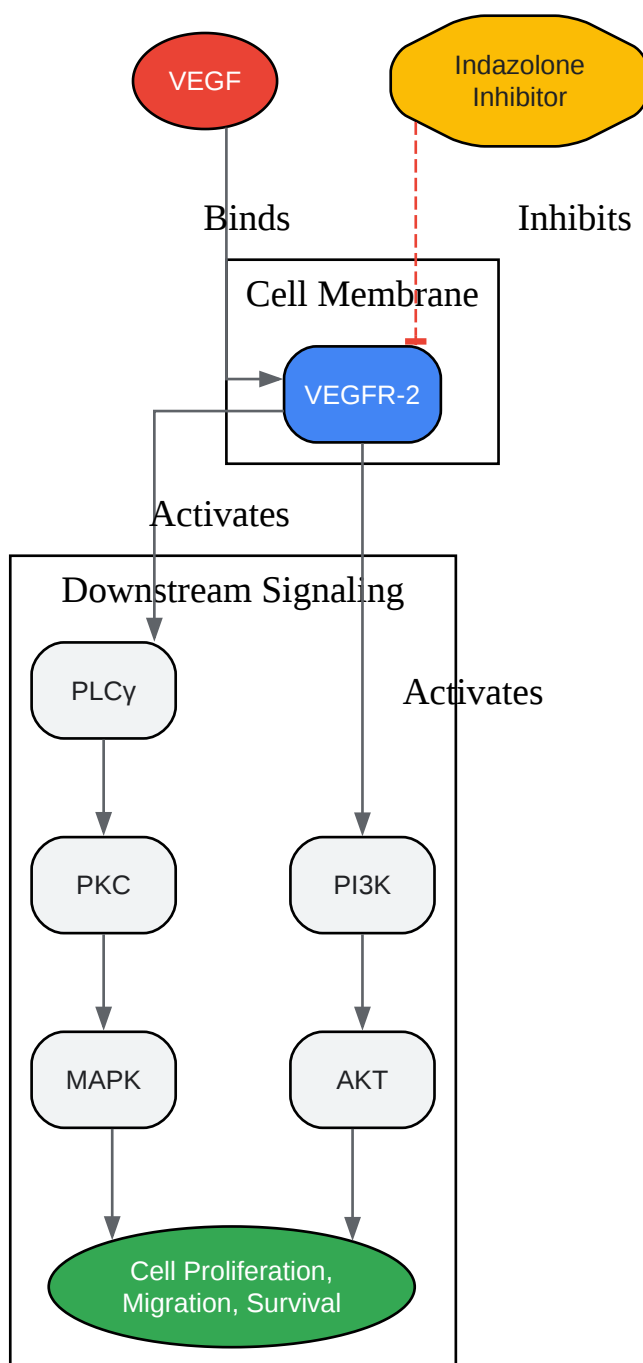
As the data indicates, recently developed 6-bromo-1H-indazole derivatives show promising sub-nanomolar to low nanomolar potency against VEGFR-2, comparable to or exceeding that of the approved drug Pazopanib.[4] Axitinib remains a highly potent benchmark inhibitor.[4]

Structure-Activity Relationship (SAR) Insights for VEGFR-2 Inhibitors

The development of potent indazolone-based VEGFR-2 inhibitors has been guided by key structure-activity relationships. For instance, substitutions at the 2-position of a pyrimidine ring attached to the indazole core have been shown to significantly influence inhibitory activity. The introduction of hydrogen bond-forming groups, such as amides and sulfonamides, can enhance potency.^[1] This is exemplified by sulfonamide-containing derivatives exhibiting IC₅₀ values comparable to Pazopanib.^[1]

VEGFR-2 Signaling Pathway and Inhibition

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. Indazolone-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP pocket of the VEGFR-2 kinase domain and preventing the phosphorylation events necessary for signal propagation.



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Caption: VEGFR-2 Signaling Pathway and Inhibition by Indazolone-Based Compounds.

II. Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a critical role in various cellular processes, including proliferation, differentiation, and migration.[5] Aberrant FGFR signaling, often due to gene amplification, mutations, or translocations, is implicated in a variety of cancers.[6]

Comparative Efficacy of Indazolone-Based FGFR Inhibitors

The indazole scaffold has proven to be a fertile ground for the discovery of potent FGFR inhibitors. The table below presents the IC50 values of several indazole derivatives against FGFR1.

Compound	Target	IC50 (nM)	Source
Compound 9d	FGFR1	15.0	[5]
Compound 9u	FGFR1	3.3	[5]
Compound 1	FGFR1	100	[7]
CH5183284	FGFR1-3	9.3 (FGFR1)\n7.6 (FGFR2)\n22 (FGFR3)	[8]

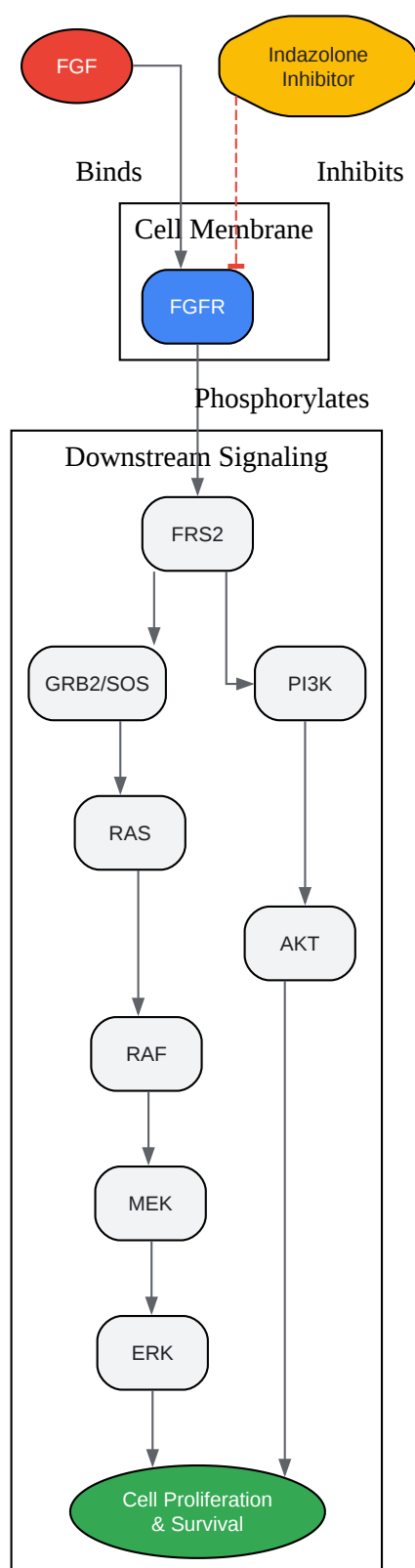
The derivative 9u stands out with an impressive IC50 of 3.3 nM against FGFR1, highlighting the potential for discovering highly potent inhibitors within this chemical class.[5] CH5183284 is a potent pan-FGFR inhibitor also based on a related scaffold.[8]

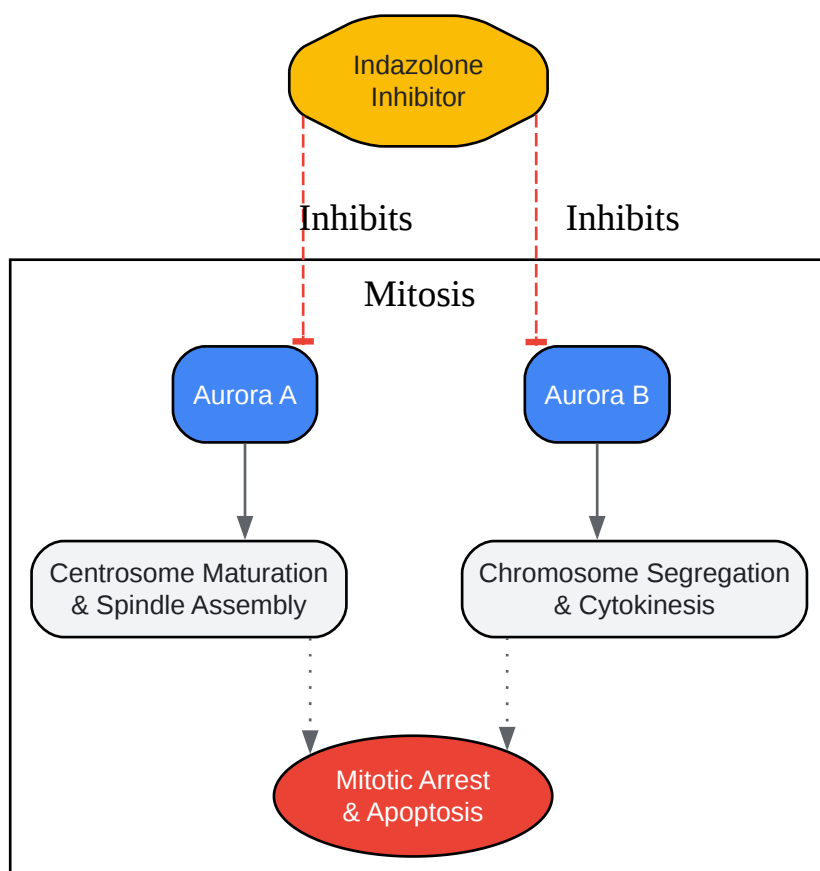
Structure-Activity Relationship (SAR) Insights for FGFR Inhibitors

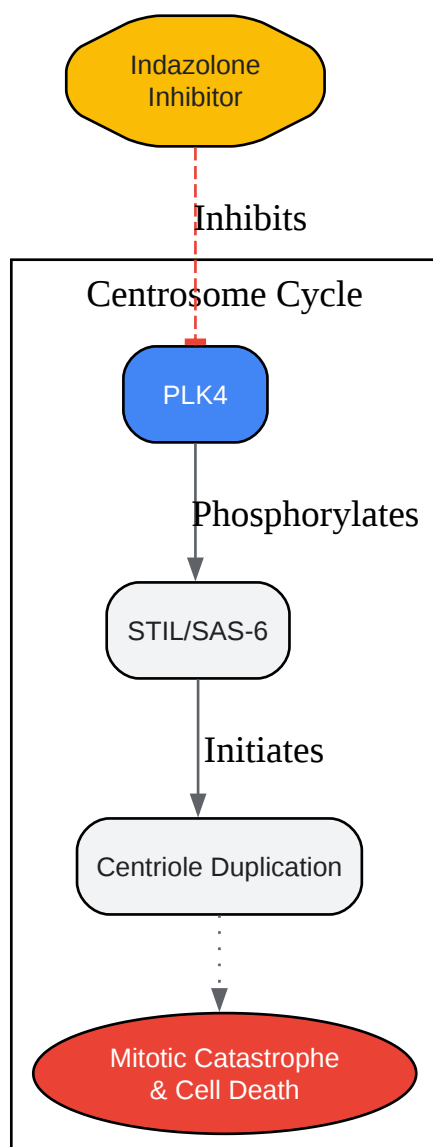
Structure-based drug design has been instrumental in optimizing indazole-based FGFR inhibitors. For instance, modifications to the indole moiety of a lead compound, guided by computational modeling, led to the development of a library of 23 indazole derivatives with inhibitory activities in the micromolar to nanomolar range against FGFR1-3.[6] The presence of a hydrogen-bond donor, such as a phenol group, has been shown to be crucial for potent FGFR1 inhibition.[8]

FGFR Signaling Pathway and Inhibition

Ligand (FGF) binding to FGFR induces receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. This creates docking sites for adaptor proteins like FRS2, which in turn recruit other signaling molecules such as GRB2 and GAB1.[6] This assembly activates major downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT signaling cascades, promoting cell proliferation and survival.[9] Indazolone-based FGFR inhibitors act by competing with ATP for binding to the kinase domain, thereby blocking the initial phosphorylation event and halting the entire downstream signaling cascade.







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